molecular formula C19H19NO5 B4748594 4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid

4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid

Cat. No.: B4748594
M. Wt: 341.4 g/mol
InChI Key: KWEFIWRFXFCYAP-UHFFFAOYSA-N
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Description

4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12632271 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-19(2)9-15-14(16(21)10-19)7-13(8-17(22)23)20(15)12-5-3-11(4-6-12)18(24)25/h3-7H,8-10H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEFIWRFXFCYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)O)CC(=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_2O_4, with a molecular weight of approximately 342.38 g/mol. Its structure features an indole moiety linked to a benzoic acid derivative, which is crucial for its biological activity.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that derivatives with similar structures exhibit significant cytotoxic effects. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating potent activity against Hep3B liver cancer cells .
CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B
  • Mechanism of Action : Flow cytometry analysis revealed that compound 2a induced cell cycle arrest at the G2-M phase in Hep3B cells, suggesting its potential as an anticancer agent by inhibiting cell proliferation .

2. Anti-inflammatory Activity

Research indicates that similar compounds may exhibit anti-inflammatory properties. The presence of specific functional groups in the structure can enhance interaction with inflammatory pathways. For example:

  • Inhibition of Cytokine Production : Compounds related to this indole derivative have been shown to reduce levels of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in inflammatory diseases .

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

  • DPPH Assay : Compounds were tested against DPPH radicals to measure their ability to scavenge free radicals. The results indicated that the synthesized derivatives exhibited varying degrees of antioxidant activity compared to standard antioxidants like Trolox .

Case Studies and Research Findings

A significant study involved synthesizing various benzodioxole derivatives with similar structures and evaluating their biological activities:

  • Synthesis and Evaluation : The study synthesized several derivatives and assessed their anticancer and antioxidant activities using established assays. The results showed a strong correlation between structural modifications and enhanced biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid

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